2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one
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Overview
Description
2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, forming a pyrrolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can form 2-(acylethynyl)pyrroles, which can then undergo further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of solid alumina and room temperature conditions for the initial steps, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO). These methods aim to optimize yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like DMSO or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and inhibition.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit similar biological activities.
Pyridazine analogs: These compounds have a pyridine ring fused to another ring and are used in various medicinal applications.
Uniqueness
2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2,2-dimethyl-1-pyrrolo[3,2-b]pyridin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3 |
InChI Key |
WYRWTMUFQWJHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=C1C=CC=N2 |
Origin of Product |
United States |
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